(2,6-Dichlorobenzyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

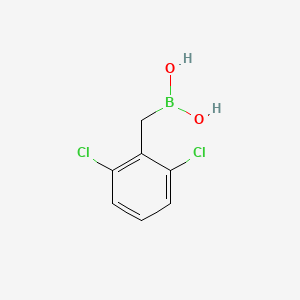

Structure

2D Structure

Properties

IUPAC Name |

(2,6-dichlorophenyl)methylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYUBQONLNWTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1=C(C=CC=C1Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674546 | |

| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-39-4 | |

| Record name | [(2,6-Dichlorophenyl)methyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Substituted Benzylboronic Acids

An In-Depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged with this compound (CAS No. 1072946-39-4). The content herein moves beyond a simple recitation of facts, offering insights into the causality behind synthetic choices and the practical application of this versatile reagent in modern organic synthesis and drug discovery.

Boronic acids and their derivatives are foundational pillars in contemporary organic chemistry, primarily due to their stability, low toxicity, and exceptional utility in carbon-carbon bond-forming reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[1][2] While arylboronic acids have been extensively studied, their benzylic counterparts, such as this compound, offer a unique gateway to C(sp²)-C(sp³) linkages, introducing a flexible, non-planar methylene spacer that is of profound interest in medicinal chemistry for scaffold hopping and exploring new intellectual property space.

The specific substitution pattern of this compound is not trivial. The ortho, ortho-dichloro substitution provides significant steric hindrance around the benzylic carbon. This steric shield can influence reaction kinetics and selectivity in coupling reactions, a feature that can be strategically exploited to control outcomes in complex syntheses. Furthermore, the electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the aromatic ring, impacting both reactivity and the physicochemical properties of downstream products. This guide will dissect the synthesis, properties, and critical applications of this specific reagent, grounding theoretical principles in practical, field-proven methodologies.

Physicochemical and Structural Characteristics

This compound is a white to off-white solid at room temperature. Like many boronic acids, it can exist in equilibrium with its cyclic trimeric anhydride, a boroxine, particularly in the solid state or under dehydrating conditions.[3] This equilibrium is important to consider, as it can affect solubility and reactivity. Rehydration to the monomeric acid form typically occurs readily in the presence of water or protic solvents.

| Property | Value | Source(s) |

| CAS Number | 1072946-39-4 | [4][5][6] |

| Molecular Formula | C₇H₇BCl₂O₂ | [4][7][8] |

| Molecular Weight | 204.85 g/mol | [4][6] |

| MDL Number | MFCD11053805 | [4] |

Spectroscopic Signature: While a dedicated spectrum for this specific compound is not publicly available, its structure allows for predictable spectroscopic features:

-

¹H NMR: Expect a singlet for the benzylic protons (-CH₂-) and a multiplet system for the three aromatic protons, characteristic of a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: Signals for the benzylic carbon, the boron-bound aromatic carbon, the two chlorine-bound carbons, and the remaining aromatic carbons would be observed. Data from the analogous 2,6-dichlorobenzyl alcohol can provide a reference for expected chemical shifts of the substituted ring.[9][10]

-

¹¹B NMR: A broad singlet is expected, with a chemical shift that is highly sensitive to the coordination state of the boron atom (trigonal vs. tetrahedral) and the pH of the medium.[11]

Synthesis Methodologies: A Practical Perspective

The synthesis of benzylboronic acids can be approached through several established routes. The choice of method is often dictated by the availability of starting materials, functional group tolerance, and scalability requirements.

Pathway 1: Grignard Reagent Formation and Borylation

This classic and robust method involves the reaction of a benzyl halide with magnesium to form a Grignard reagent, which is then quenched with a trialkyl borate ester.[12] This pathway is advantageous due to the low cost of the reagents and its straightforward execution.

The causality here is clear: the highly nucleophilic carbon of the Grignard reagent readily attacks the electrophilic boron atom of the borate ester. A critical consideration is the need for strictly anhydrous conditions to prevent the quenching of the Grignard reagent by protic contaminants.

Caption: Grignard-based synthesis workflow.

Experimental Protocol: Grignard Synthesis

-

System Validation: This protocol is self-validating. The successful formation of the Grignard reagent can be qualitatively confirmed by a color change and exotherm. The final product is validated by standard analytical techniques (NMR, LC-MS) against a reference standard or expected spectral data.

-

Materials:

-

2,6-Dichlorobenzyl chloride (1.0 eq)

-

Magnesium turnings (1.2 eq), activated

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 eq)

-

Hydrochloric acid (2M aqueous solution)

-

Iodine crystal (catalytic)

-

-

Procedure:

-

Reactor Setup: Under a nitrogen atmosphere, charge a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with magnesium turnings and a single crystal of iodine.

-

Grignard Initiation: Add a small portion of a solution of 2,6-dichlorobenzyl chloride in anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction, evidenced by the disappearance of the iodine color and bubble formation.

-

Grignard Formation: Once initiated, add the remaining 2,6-dichlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the internal temperature below -60 °C. The choice of low temperature is critical to prevent over-addition and side reactions.

-

Quench and Hydrolysis: After the addition is complete, allow the mixture to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and slowly quench by adding 2M HCl. This step hydrolyzes the borate ester to the desired boronic acid.

-

Isolation and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.

-

Pathway 2: Palladium-Catalyzed Miyaura Borylation

For substrates where Grignard formation is problematic (e.g., due to incompatible functional groups), the Miyaura borylation offers a powerful alternative.[13] This reaction couples an organic halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), under palladium catalysis. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired, though it is often used directly in subsequent coupling reactions.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling, a cornerstone of modern synthesis for constructing C-C bonds.[15] The reaction couples the boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice of catalyst (ligand), base, and solvent is crucial and interdependent. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

-

System Validation: This protocol's success is validated by the consumption of starting materials and the formation of the desired coupled product, monitored by TLC or LC-MS. The identity and purity of the final product are confirmed by NMR and mass spectrometry.

-

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 eq)

-

Toluene/Water (10:1 v/v)

-

-

Procedure:

-

Reactor Setup: To a reaction vial, add the aryl bromide, this compound, and potassium phosphate.

-

Catalyst Preparation: In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of the toluene. The ligand choice (SPhos) is deliberate; bulky, electron-rich phosphine ligands are known to promote the oxidative addition and reductive elimination steps for challenging substrates.

-

Reaction Assembly: Add the catalyst solution to the main reaction vial. Add the toluene/water solvent mixture.

-

Degassing: Seal the vial and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

-

| Parameter | Typical Condition | Rationale |

| Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ | Precursors to the active Pd(0) species. |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphines accelerate key catalytic steps. |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid to form the boronate "ate" complex. |

| Solvent | Toluene, Dioxane, THF (often with water) | Solubilizes reactants; water can aid in base dissolution and facilitate the catalytic cycle. |

| Temperature | 60 - 110 °C | Provides thermal energy to overcome activation barriers. |

Role in Drug Discovery and Development

The boronic acid functional group is more than just a synthetic handle; it is a validated pharmacophore. Several FDA-approved drugs, including the proteasome inhibitors Bortezomib and Ixazomib, and the β-lactamase inhibitor Vaborbactam, feature a boronic acid moiety.[16][17] This group can form reversible covalent bonds with the catalytic serine or threonine residues in the active sites of certain enzymes, leading to potent and specific inhibition.[18]

This compound serves as a valuable building block for synthesizing novel drug candidates. The 2,6-dichlorophenyl moiety can engage in halogen bonding or occupy hydrophobic pockets within a target protein, while the benzylboronic acid portion provides a vector to position the key boron atom for interaction with the enzyme's active site. The C(sp³) linker introduces conformational flexibility, allowing the molecule to adopt an optimal binding pose.

Stability, Handling, and Storage

Handling: As with most chemical reagents, this compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses).

Stability: Boronic acids are generally stable solids. However, they can undergo protodeboronation (loss of the B(OH)₂ group) under harsh acidic or basic conditions or at elevated temperatures, especially in the presence of water.[19] Benzylboronic acids can be particularly susceptible to this process. For long-term stability and ease of handling, conversion to a more robust boronate ester, such as a pinacol or neopentyl glycol ester, is often recommended.[20]

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. 1pchem.com [1pchem.com]

- 5. 2,6-DICHLOROBENZYLBORONIC ACID | 1072946-39-4 [chemicalbook.com]

- 6. CAS 1072946-39-4 | Sigma-Aldrich [sigmaaldrich.com]

- 7. m.globalchemmall.com [m.globalchemmall.com]

- 8. This compound | 1072946-39-4 [sigmaaldrich.com]

- 9. 2,6-Dichlorobenzyl alcohol(15258-73-8) 13C NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 15. A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 17. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

(2,6-Dichlorobenzyl)boronic acid chemical properties

An In-depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid: Synthesis, Reactivity, and Applications

Introduction

This compound is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. As with other boronic acids, its utility is anchored in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] The presence of the dichlorobenzyl moiety imparts unique steric and electronic properties, making it a valuable reagent for accessing complex molecular architectures in pharmaceutical and materials science research.[3]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical Properties

The fundamental properties of this compound are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 1072946-39-4 | [4] |

| Molecular Formula | C₇H₇BCl₂O₂ | [3][4] |

| Molecular Weight | 204.85 g/mol | [4] |

| Appearance | Typically an off-white to white powder | [3] |

| Purity | Commercially available at ≥95% | [3][5] |

Structure, Acidity, and Reactivity Principles

Structurally, this compound features a boronic acid group [-B(OH)₂] attached to a methylene bridge, which is in turn bonded to a 2,6-dichlorinated phenyl ring. The boron atom is sp² hybridized with a trigonal planar geometry, possessing a vacant p-orbital that confers its characteristic Lewis acidity.[6] This acidity is central to its reactivity, allowing it to form a tetrahedral boronate complex in the presence of a base, a critical step for transmetalation in the Suzuki-Miyaura catalytic cycle.[1][7]

The two chlorine atoms at the ortho positions of the phenyl ring exert significant influence:

-

Steric Hindrance: The bulky chlorine atoms can influence the conformational preferences of the final product, a feature that can be strategically exploited in drug design to control binding to biological targets.

-

Electronic Effects: As electron-withdrawing groups, the chlorine atoms modulate the electronic density of the benzyl system, which can affect reaction kinetics and the properties of the resulting coupled products.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. aoen.lookchem.com [aoen.lookchem.com]

- 4. 1pchem.com [1pchem.com]

- 5. boronpharm.com [boronpharm.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. chem.libretexts.org [chem.libretexts.org]

(2,6-Dichlorobenzyl)boronic Acid: A Structural and Application-Focused Technical Guide

Executive Summary: (2,6-Dichlorobenzyl)boronic acid is a synthetically versatile organoboron compound whose molecular architecture is dominated by the significant steric and electronic influence of its ortho-substituted chlorine atoms. This guide provides an in-depth analysis of its structure, validated synthetic protocols, and its functional implications, particularly in the realm of drug discovery where it serves as a crucial building block for targeted enzyme inhibitors. We will explore the causal relationships between its unique structure and its chemical behavior, offering researchers and drug development professionals a comprehensive resource grounded in established scientific principles.

Part 1: The Molecular Architecture of this compound

This compound, with the chemical formula C₇H₇BCl₂O₂, is a derivative of boric acid where one hydroxyl group is replaced by a 2,6-dichlorobenzyl substituent.[1][2] This specific substitution pattern is not a trivial modification; it fundamentally dictates the molecule's reactivity, stability, and utility.

Structural Analysis and Steric Influence

The core structure consists of a planar sp²-hybridized boron atom bonded to two hydroxyl groups and a methylene (-CH₂-) carbon, which in turn is attached to a benzene ring.[3] The most defining feature is the presence of two chlorine atoms at the ortho-positions (carbons 2 and 6) relative to the benzyl group.

This "ortho effect" introduces significant steric hindrance around the benzylic carbon and the carbon-boron bond.[4] This steric bulk forces the boronic acid group [-B(OH)₂] and the benzyl group into a conformation that minimizes steric strain, influencing how the molecule can approach and interact with other reagents or biological targets.[5][6] This steric shielding can also contribute to the compound's stability by hindering reactions that might lead to protodeboronation, a common degradation pathway for benzylboronic acids.[7]

Spectroscopic and Crystallographic Characterization

The identity and purity of this compound are unequivocally confirmed through a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Reveals characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl protons of the boronic acid.

-

¹³C NMR: Provides a map of the carbon skeleton. The ipso-carbon attached to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation.[8]

-

¹¹B NMR: This technique is particularly informative for boron-containing compounds. The chemical shift for the trigonal planar boronic acid typically appears in a characteristic range (around δ 28-30 ppm), confirming the sp² hybridization state of the boron atom.[9]

-

A summary of key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1072946-39-4 | [1][13] |

| Molecular Formula | C₇H₇BCl₂O₂ | [1] |

| Molecular Weight | 204.85 g/mol | [1] |

| pKa | ~9 (Typical for boronic acids) | [14] |

Part 2: Synthesis and Characterization Workflow

The synthesis of this compound is most reliably achieved through the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis. This method offers high yields and a straightforward procedure.[15][16]

Detailed Experimental Protocol: Grignard-Based Synthesis

This protocol describes a self-validating system where the successful formation of the Grignard reagent is a prerequisite for the subsequent borylation step.

Objective: To synthesize this compound from 2,6-dichlorobenzyl chloride.

Materials:

-

2,6-Dichlorobenzyl chloride

-

Magnesium (Mg) turnings

-

Iodine (crystal, as initiator)

-

Triisopropyl borate [B(O-i-Pr)₃]

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (Argon or Nitrogen), add magnesium turnings to an oven-dried flask equipped with a reflux condenser.

-

Add a small crystal of iodine.

-

Dissolve 2,6-dichlorobenzyl chloride in anhydrous THF and add a small portion to the magnesium. Gentle heating may be required to initiate the reaction (indicated by color change and bubbling).

-

Once initiated, add the remaining chloride solution dropwise to maintain a gentle reflux. After addition is complete, continue refluxing until the magnesium is consumed. This forms the Grignard reagent, (2,6-dichlorobenzyl)magnesium chloride.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C (dry ice/acetone bath). This low temperature is critical to prevent over-addition to the borate ester.[16]

-

Slowly add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

After addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Analysis:

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., water or a hexane/ethyl acetate mixture).

-

Confirm the structure and assess purity using NMR spectroscopy (¹H, ¹³C, ¹¹B) and Mass Spectrometry.

-

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow of the synthetic and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Applications in Drug Discovery

Boronic acids have emerged as a privileged class of compounds in medicinal chemistry, largely due to the unique properties of the boron atom.[17][18][19] They can act as Lewis acids and form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes.[14]

A Key Pharmacophore for Serine Protease Inhibitors

This compound and its derivatives are particularly valuable as inhibitors of serine proteases.[20][21] The mechanism involves the empty p-orbital of the sp²-hybridized boron atom accepting a lone pair of electrons from the catalytic serine's hydroxyl group.[22][23] This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.[24]

The 2,6-dichlorobenzyl moiety serves as a potent hydrophobic "warhead" that can occupy and interact with specific hydrophobic pockets (often denoted as S1, S2, etc.) within the enzyme's active site. The steric bulk provided by the chlorine atoms can enhance binding affinity and selectivity for proteases with appropriately shaped pockets, while the electron-withdrawing nature of the halogens can modulate the Lewis acidity of the boron atom.

Mechanism of Serine Protease Inhibition

The diagram below illustrates the general mechanism by which a benzylboronic acid derivative inhibits a serine protease, forming a covalent, transition-state-like complex.

Caption: Covalent inhibition of a serine protease by a benzylboronic acid derivative.

Conclusion

The molecular structure of this compound is intrinsically linked to its function. The ortho-dichloro substitution pattern imparts significant steric and electronic properties that are not only crucial for its chemical synthesis and stability but are also masterfully exploited in the rational design of potent and selective enzyme inhibitors. This guide has provided a framework for understanding this molecule from its fundamental architecture to its practical application, offering a valuable resource for scientists engaged in synthetic chemistry and drug development.

References

- 1. 1pchem.com [1pchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Ortho effect - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 1072946-39-4 [sigmaaldrich.com]

- 14. Boronic acid - Wikipedia [en.wikipedia.org]

- 15. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 16. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-Dichlorobenzyl)boronic acid, a halogenated derivative of benzylboronic acid, is a versatile reagent in modern organic synthesis and medicinal chemistry. Its unique structural features, including the sterically hindered and electron-deficient aromatic ring, impart distinct reactivity and properties that are of significant interest to researchers. This guide provides a comprehensive overview of this compound, covering its synthesis, purification, physicochemical properties, and key applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions and its potential in drug discovery. Detailed experimental protocols and mechanistic insights are provided to serve as a valuable resource for scientists in the field.

Introduction: The Significance of Substituted Benzylboronic Acids

Boronic acids and their derivatives have become indispensable tools in organic chemistry, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

Among the vast family of boronic acids, benzylboronic acids are particularly valuable building blocks for introducing the benzyl moiety, a common structural motif in a wide range of biologically active compounds.[2] The ability to functionalize the aromatic ring of benzylboronic acids provides a powerful handle to modulate the steric and electronic properties of the resulting molecules, thereby fine-tuning their biological activity and pharmacokinetic profiles.[3][4] this compound, with its two chlorine atoms positioned ortho to the boronic acid group, presents a sterically demanding and electron-deficient scaffold, offering unique opportunities for synthetic chemists and drug designers.

Physicochemical Properties and Spectroscopic Characterization

This compound is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1072946-39-4 | [5] |

| Molecular Formula | C₇H₇BCl₂O₂ | [5] |

| Molecular Weight | 204.85 g/mol | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. Due to the symmetrical substitution pattern, the aromatic region may display a complex splitting pattern. The benzylic protons would appear as a singlet. It is important to note that boronic acids can form boroxines (cyclic trimers) through dehydration, which can lead to complex and sometimes unintelligible NMR spectra.[7] Running the NMR in a solvent like d₄-methanol can help break up these oligomers and provide a clearer spectrum.[7]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the benzylic carbon. The carbons attached to the chlorine atoms will be significantly influenced by their electron-withdrawing nature. The carbon atom bonded to the boron atom may be difficult to detect due to quadrupolar relaxation.[6]

-

¹¹B NMR: The ¹¹B NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 27-30 ppm is characteristic of a trigonal planar (sp²-hybridized) boron atom in a boronic acid.[6][8]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H stretching (aromatic and aliphatic): Signals typically appear just above and below 3000 cm⁻¹, respectively.

-

C=C stretching (aromatic): Bands in the 1400-1600 cm⁻¹ region.

-

B-O stretching: A strong band around 1350 cm⁻¹.

-

C-Cl stretching: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

Synthesis and Purification

The synthesis of benzylboronic acids often proceeds through the corresponding boronate esters, which are generally more stable and easier to handle. A common strategy involves the reaction of a suitable organometallic reagent with a borate ester.

Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This method involves the formation of a Grignard reagent from 2,6-dichlorobenzyl chloride, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Detailed Experimental Protocol: A General Procedure

The following is a generalized protocol that can be adapted for the synthesis of this compound.

Step 1: Preparation of the Grignard Reagent

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Slowly add a solution of 2,6-dichlorobenzyl chloride (1 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the magnesium is consumed.

Step 2: Borylation

-

Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Hydrolysis and Work-up

-

Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to pH 1-2 with hydrochloric acid (e.g., 2 M HCl).

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification Strategies

Crude boronic acids often contain impurities such as boroxines (anhydrides) and products of protodeboronation.[9] Effective purification is crucial for obtaining material of high purity for subsequent applications.

Protocol 1: Purification by Acid-Base Extraction [9] This method leverages the acidic nature of boronic acids to separate them from neutral organic impurities.

-

Dissolution: Dissolve the crude this compound in an organic solvent like diethyl ether.

-

Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH). The boronic acid will form the water-soluble boronate salt and move into the aqueous layer. Repeat the extraction twice.

-

Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid (e.g., 2 M HCl) with stirring until the pH is acidic (pH 1-2). The pure boronic acid should precipitate.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Recrystallization [9] Recrystallization is an effective method for purifying solid boronic acids.

-

Solvent Selection: Choose a suitable solvent or solvent mixture in which the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of an organic solvent and water is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1] this compound can serve as a coupling partner in these reactions, although the steric hindrance from the two ortho-chloro substituents can influence its reactivity.

The Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

Considerations for Sterically Hindered Coupling Partners

The presence of two ortho-substituents in this compound can make the transmetalation step of the Suzuki-Miyaura catalytic cycle more challenging. To overcome this steric hindrance, specific catalytic systems and reaction conditions may be required. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, can be beneficial in promoting the coupling of sterically demanding substrates.[2] Additionally, the choice of base and solvent can significantly impact the reaction outcome.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

-

To a reaction vessel, add the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

-

Purify the product by column chromatography on silica gel.

Role in Medicinal Chemistry and Drug Discovery

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved by the FDA.[3][4] The boronic acid moiety can act as a key pharmacophore, often by forming a reversible covalent bond with the active site of an enzyme, leading to potent and selective inhibition.[11]

Benzylboronic acids, in particular, are attractive scaffolds for drug design due to the versatility of the benzyl group in interacting with biological targets.[2] While specific studies on the biological activity of this compound are not widely reported in the literature, its structural features suggest potential applications. The dichlorinated phenyl ring can engage in various non-covalent interactions, such as halogen bonding and hydrophobic interactions, within a protein binding pocket.

The primary application of functionalized benzylboronic acids in drug discovery is their use as enzyme inhibitors. The boronic acid group can act as a transition-state analog, forming a reversible covalent bond with key catalytic residues, such as the serine in serine proteases.

Safety and Handling

Boronic acids are generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines, so storage in a desiccator is recommended.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and has potential applications in medicinal chemistry. Its sterically hindered and electron-deficient nature provides unique reactivity in cross-coupling reactions and offers opportunities for the design of novel bioactive molecules. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and applications, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their scientific endeavors. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in various fields of chemical science.

References

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. ft ir spectroscopy: Topics by Science.gov [science.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of a fluorescent boronic acid which reversibly binds to cell walls and a diboronic acid which agglutinates erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of (2,6-Dichlorobenzyl)boronic acid for Drug Discovery Professionals

This guide provides an in-depth exploration of the physical and chemical properties of (2,6-dichlorobenzyl)boronic acid, a member of the versatile class of benzylboronic acids. While specific experimental data for this particular substituted variant is not extensively published, this document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It outlines the foundational characteristics of this compound and provides detailed, field-proven methodologies for its full physicochemical characterization. Understanding these properties is a critical prerequisite for its effective application in medicinal chemistry, particularly in the design of enzyme inhibitors and as a building block in Suzuki-Miyaura cross-coupling reactions.[1]

Compound Identity and Structural Characteristics

This compound is an organoboron compound featuring a benzyl group, substituted with two chlorine atoms at the 2 and 6 positions of the phenyl ring, attached to a boronic acid moiety (-B(OH)₂).

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 1072946-39-4 | [2] |

| Molecular Formula | C₇H₇BCl₂O₂ | [2] |

| Molecular Weight | 204.85 g/mol | |

| Physical Form | Solid |

The presence of the two chlorine atoms ortho to the benzyl group introduces significant steric hindrance and alters the electronic properties of the aromatic ring, which in turn is expected to influence its reactivity, acidity, and intermolecular interactions compared to unsubstituted benzylboronic acid.

Core Physicochemical Properties: An Overview and Framework for Analysis

Melting Point and Thermal Stability

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice. Boronic acids typically have high melting points and can be prone to dehydration upon heating to form cyclic trimers known as boroxines.

Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of the melting point and other thermal transitions.

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality Behind Experimental Choices:

-

A sealed pan is crucial to prevent the loss of volatile impurities or water, which could affect the accuracy of the melting point.

-

An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.

-

A controlled heating rate ensures thermal equilibrium within the sample, leading to a sharp and reproducible melting peak.

Diagram: DSC Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is a critical parameter for drug candidates, influencing their formulation, administration, and bioavailability. Boronic acids exhibit variable solubility in aqueous and organic solvents.[3] The solubility of phenylboronic acid, for instance, is moderate in polar organic solvents like ethers and ketones, and low in nonpolar hydrocarbons.

A common method to assess solubility involves determining the concentration at which a compound precipitates from a solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous or organic solvents (e.g., phosphate-buffered saline, ethanol, acetone).

-

Equilibration and Analysis: Allow the solutions to equilibrate. The solubility limit is determined by detecting the onset of precipitation, often using nephelometry or turbidimetry.

Causality Behind Experimental Choices:

-

Starting with a high-concentration stock solution allows for a broad range of concentrations to be tested efficiently.

-

The use of a 96-well plate format enables high-throughput screening of solubility in multiple solvents.

Acidity (pKa)

The acidity of the boronic acid moiety, represented by its pKa value, is crucial as it dictates the equilibrium between the neutral trigonal form and the anionic tetrahedral form at physiological pH.[4] This equilibrium can significantly impact a molecule's ability to interact with biological targets.[4] The pKa of a boronic acid is typically around 9, but this can be influenced by substituents on the aromatic ring.

This method relies on the change in the UV absorbance spectrum of the compound as it transitions from its protonated to its deprotonated state.

Methodology:

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., a methanol-water mixture).

-

Titration: While monitoring the UV-Vis spectrum, titrate the solution with a standardized base (e.g., NaOH) across a range of pH values.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Causality Behind Experimental Choices:

-

A co-solvent system like methanol-water is often necessary to ensure the solubility of the boronic acid across the entire pH range.

-

Monitoring the full UV-Vis spectrum allows for the selection of an analytical wavelength that shows the most significant change upon ionization, maximizing the accuracy of the determination.

Diagram: Logic for pKa Influence on Biological Activity

Caption: Relationship between pKa, pH, and biological target binding.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. It is important to note that boronic acids can form boroxines, which can lead to complex or broad NMR spectra.[5]

To obtain sharp and interpretable NMR spectra, it is often advantageous to prevent boroxine formation. This can be achieved by:

-

Using a coordinating solvent: Solvents like methanol-d₄ can break up the boroxine trimers through coordination with the boron atom.[5]

-

Conversion to a boronate ester: Derivatization with a diol, such as pinacol, yields a stable boronate ester that typically provides a clean NMR spectrum.[6]

Expected ¹H NMR Spectral Features:

-

A singlet for the benzylic protons (-CH₂-).

-

Multiplets in the aromatic region corresponding to the protons on the dichlorophenyl ring.

-

A broad singlet for the hydroxyl protons of the boronic acid, which may exchange with residual water in the solvent.

Expected ¹³C NMR Spectral Features:

-

A signal for the benzylic carbon.

-

Signals for the aromatic carbons, with the carbon attached to the boron atom potentially showing a broad signal due to quadrupolar relaxation of the boron nucleus.

Stability and Handling

Many boronic acids are stable to air and moisture, making them convenient to handle. However, some, particularly benzylboronic acids, can be susceptible to protodeboronation under certain conditions.[6]

Recommended Storage:

To ensure the long-term integrity of this compound, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Conclusion

This compound is a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive framework for the characterization of its physical properties, which is essential for its effective application. By employing the detailed experimental protocols outlined herein, researchers can obtain the necessary data to confidently advance their drug discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. 1pchem.com [1pchem.com]

- 3. DSpace [kuscholarworks.ku.edu]

- 4. reddit.com [reddit.com]

- 5. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N -sulfonylhydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05678C [pubs.rsc.org]

An In-Depth Technical Guide to (2,6-Dichlorobenzyl)boronic acid: Synthesis, Properties, and Applications

Foreword: The Emergence of Benzylboronic Acids in Modern Chemistry

The field of organic synthesis has been profoundly impacted by the development and application of boronic acids. First synthesized in 1860, these versatile compounds have become indispensable tools for the construction of complex molecular architectures.[1] While arylboronic acids have long been celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, their benzyl counterparts are rapidly gaining prominence in their own right. Benzylboronic acids, characterized by a boronic acid moiety attached to a benzyl group, offer a unique combination of reactivity and stability that makes them highly valuable in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of a specific, yet significant, member of this class: (2,6-Dichlorobenzyl)boronic acid. We will delve into its synthesis, physicochemical properties, and burgeoning applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this important chemical entity.

Introduction to this compound

This compound, with the chemical formula C₇H₇BCl₂O₂ and CAS number 1072946-39-4, is a halogenated benzylboronic acid. The presence of two chlorine atoms in the ortho positions of the benzene ring significantly influences its steric and electronic properties, thereby affecting its reactivity and potential applications.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1072946-39-4 | Internal Database |

| Molecular Formula | C₇H₇BCl₂O₂ | Internal Database |

| Molecular Weight | 204.85 g/mol | Internal Database |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | 96-98 °C | [2] |

The boronic acid functional group, -B(OH)₂, is a Lewis acid, capable of forming reversible covalent bonds with diols. This property is central to many of its applications, particularly in the design of sensors and in biological systems. At physiological pH, boronic acids can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.[1]

Synthesis of this compound: A Practical Approach

Retrosynthetic Analysis and Strategy

The synthesis logically begins with the commercially available 2,6-dichlorotoluene, which can be halogenated to form 2,6-dichlorobenzyl chloride or bromide. This benzyl halide then serves as the precursor for the Grignard reagent, which is subsequently reacted with a trialkyl borate ester to form the boronic ester. Finally, hydrolysis of the ester yields the target this compound.

Retrosynthetic analysis for this compound.

Detailed Experimental Protocol

This protocol outlines a representative synthesis of this compound, proceeding through the formation of a Grignard reagent from 2,6-dichlorobenzyl chloride.

Step 1: Synthesis of 2,6-Dichlorobenzyl Chloride

2,6-Dichlorobenzyl chloride can be synthesized from 2,6-dichlorotoluene via free-radical chlorination. A patent describes a method where chlorine gas is passed through a solution of 2,6-dichlorotoluene in the presence of a catalyst and under light conditions, yielding the desired product with high purity.

Step 2: Preparation of this compound via Grignard Reaction

This procedure is adapted from established methods for the synthesis of boronic acids from Grignard reagents.[3]

Materials:

-

2,6-Dichlorobenzyl chloride

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triisopropyl borate

-

Hydrochloric acid (1 M)

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 2,6-dichlorobenzyl chloride (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the benzyl chloride solution to the flask to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

-

Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Boration:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous diethyl ether.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution with vigorous stirring. Maintain the temperature below -70 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield a white to off-white solid.

-

Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable building block in several areas of chemical research, particularly in the development of novel therapeutic agents and as a versatile intermediate in organic synthesis.

Enzyme Inhibition

Boronic acids are well-known for their ability to act as inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The 2,6-dichloro substitution pattern on the benzyl ring can provide specific steric and electronic interactions within the enzyme's binding pocket, potentially leading to enhanced potency and selectivity. While specific studies on this compound as an enzyme inhibitor are not widely published, related boronic acid derivatives have been extensively investigated as therapeutic agents. For instance, bortezomib, a dipeptidyl boronic acid, is an FDA-approved proteasome inhibitor for the treatment of multiple myeloma. The development of novel boronic acid-based inhibitors continues to be an active area of research, and this compound represents a promising scaffold for the design of new drug candidates.

Suzuki-Miyaura Cross-Coupling Reactions

Benzylboronic acids are effective coupling partners in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of diarylmethane structures. These motifs are prevalent in many biologically active compounds. The 2,6-dichloro substituents can influence the electronic properties of the aromatic ring and provide steric hindrance, which can be exploited to control the regioselectivity of certain reactions.

Suzuki-Miyaura coupling using this compound.

Precursor for Other Organoboron Reagents

This compound can be readily converted into more stable and easier-to-handle derivatives, such as boronate esters (e.g., pinacol esters) or MIDA (N-methyliminodiacetic acid) boronates. These derivatives often exhibit improved stability towards air and moisture, making them more suitable for long-term storage and for use in automated synthesis platforms.

Conclusion and Future Outlook

This compound is a valuable and versatile chemical building block with significant potential in drug discovery and organic synthesis. While its discovery is not prominently documented, its synthesis is achievable through established and reliable methods. The presence of the 2,6-dichloro substitution pattern provides a unique handle for chemists to fine-tune the properties of target molecules. As the demand for novel therapeutic agents and advanced materials continues to grow, we anticipate that the utility of functionalized benzylboronic acids, including the subject of this guide, will continue to expand, opening new avenues for innovation in chemical science.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN109721464A - The synthetic method of one kind 2,6- dichlorobenzyl chloride - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Ascendant Role of Benzylboronic Acids in Modern Chemistry: A Technical Guide for Innovators

Introduction: The Versatile Benzylboronic Acid Scaffold

Benzylboronic acids and their derivatives have emerged as a cornerstone in contemporary organic synthesis and medicinal chemistry. These compounds, characterized by a benzyl group linked to a boronic acid moiety (-B(OH)₂), possess a unique chemical profile that has propelled their application across diverse scientific domains.[1] The Lewis acidic nature of the boron atom, coupled with its ability to form reversible covalent bonds with diols, underpins their utility as enzyme inhibitors and in the design of sophisticated sensors.[1][2] Furthermore, the C(sp³)-B bond of benzylboronic acids offers a versatile handle for a myriad of chemical transformations, enabling the construction of complex molecular architectures.[3] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of benzylboronic acids, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Accessing the Benzylboronic Acid Motif

The synthesis of benzylboronic acids is often achieved through their more stable pinacol ester derivatives, which can be readily deprotected when necessary.[1] Several robust methods have been developed to access these crucial building blocks, each with its own set of advantages and substrate scope.

Grignard Reagent-Based Synthesis

A conventional and widely employed method for preparing benzylboronic acid pinacol esters involves the reaction of a benzyl Grignard reagent with a boron electrophile, such as triisopropyl borate, followed by esterification with pinacol.[4] This approach is particularly useful for small-scale syntheses and when the corresponding benzyl halide is readily available.

Experimental Protocol: Synthesis of Benzylboronic Acid Pinacol Ester via Grignard Reagent [4]

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine magnesium turnings (1.2 equivalents) and a crystal of iodine in anhydrous diethyl ether. Slowly add a solution of the desired benzyl bromide (1.0 equivalent) in anhydrous diethyl ether to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add triisopropyl borate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Hydrolysis and Esterification: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Pinacol Ester Formation: Add pinacol (1.2 equivalents) to the filtrate and stir the mixture at room temperature overnight.

-

Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired benzylboronic acid pinacol ester.

"Benzyl Bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Mg, Et2O" [fillcolor="#FBBC05", fontcolor="#202124"]; "Benzyl Grignard" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Triisopropyl Borate" [fillcolor="#FBBC05", fontcolor="#202124"]; "Boronate Ester Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pinacol" [fillcolor="#FBBC05", fontcolor="#202124"]; "Benzylboronic Acid Pinacol Ester" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Benzyl Bromide" -> "Benzyl Grignard" [label=" + Mg, Et2O"]; "Benzyl Grignard" -> "Boronate Ester Intermediate" [label=" + Triisopropyl Borate"]; "Boronate Ester Intermediate" -> "Benzylboronic Acid Pinacol Ester" [label=" + Pinacol, H+"]; }

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been adapted for the synthesis of benzylboronic acid derivatives.[5] This method typically involves the coupling of a diborylmethane species with an aryl halide, offering a versatile route to a wide range of substituted benzylboronates.[6][7]

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Benzylboronate Synthesis [5][8]

-

Reaction Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base like potassium acetate (2.0 equivalents).

-

Solvent and Degassing: Add a degassed solvent, such as dioxane or toluene. Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas (e.g., argon).

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

"Aryl Halide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diborylmethane" [fillcolor="#FBBC05", fontcolor="#202124"]; "Pd Catalyst, Base" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Benzylboronic Acid Pinacol Ester" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Aryl Halide" -> "Benzylboronic Acid Pinacol Ester" [label=" + Diborylmethane"]; "Pd Catalyst, Base" -> "Benzylboronic Acid Pinacol Ester"; }

C-H Borylation

Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of organoboron compounds.[9] Iridium-catalyzed borylation of the benzylic C-H bonds of toluenes and their derivatives provides a direct route to benzylboronic esters.[10][11] This method is particularly attractive for late-stage functionalization of complex molecules.

Experimental Protocol: Iridium-Catalyzed Benzylic C-H Borylation [11]

-

Catalyst Preparation: In a glovebox, prepare a stock solution of the iridium catalyst, for example, [Ir(cod)OMe]₂ (1.5 mol%) and a ligand such as 4,4'-di-tert-butylbipyridine (dtbpy) (3 mol%).

-

Reaction Setup: In a reaction vessel, combine the toluene derivative (1.0 equivalent) and bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents) in a suitable solvent like cyclohexane or methyl-tert-butyl ether (MTBE).

-

Reaction: Add the catalyst solution to the reaction mixture. Seal the vessel and heat to the desired temperature (typically 80-100 °C) for 12-24 hours.

-

Workup and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

"Toluene Derivative" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "B2pin2" [fillcolor="#FBBC05", fontcolor="#202124"]; "Ir Catalyst" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Benzylboronic Acid Pinacol Ester" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Toluene Derivative" -> "Benzylboronic Acid Pinacol Ester" [label=" + B2pin2"]; "Ir Catalyst" -> "Benzylboronic Acid Pinacol Ester"; }

Reactivity and Functionalization: Unleashing the Potential of Benzylboronates

Benzylboronic acids and their esters are versatile intermediates that can undergo a wide array of chemical transformations. Their reactivity can be broadly categorized into reactions involving the boronic acid moiety and functionalization of the benzyl group.

Benzylboronate Anions as Nucleophiles

Activation of benzylboronic esters with a strong base, such as an alkyllithium, generates a nucleophilic benzylboronate species.[3] This "ate" complex can then react with a variety of electrophiles, including aldehydes, ketones, and imines, to form new carbon-carbon and carbon-heteroatom bonds.[1][12]

Functionalization of the Benzyl Group

The benzyl group of benzylboronic acids offers two primary sites for functionalization: the benzylic position and the aromatic ring.

-

Benzylic Functionalization: The benzylic protons can be removed by a strong base to generate a benzylic carbanion, which can then be trapped with various electrophiles.[13]

-

Aromatic Functionalization via Ortho-Lithiation: The presence of a directing group on the aromatic ring can facilitate ortho-lithiation, allowing for the introduction of substituents at the position adjacent to the directing group.[14][15] This strategy provides a powerful means to synthesize highly substituted benzylboronic acid derivatives.

Applications in Drug Discovery and Materials Science

The unique properties of benzylboronic acids have led to their widespread application in both medicinal chemistry and materials science.

Enzyme Inhibition in Medicinal Chemistry

A significant application of benzylboronic acids in drug discovery is their role as enzyme inhibitors.[1] The boronic acid moiety can act as a transition-state analog, forming a reversible covalent bond with key catalytic residues in the active site of enzymes, particularly serine proteases.[16][17][18] This interaction leads to potent and often selective inhibition. The versatility of the benzylboronic acid scaffold allows for fine-tuning of inhibitory potency and selectivity through modification of the substituents on the aromatic ring.[1]

| Benzylboronic Acid Derivative | Target Enzyme | IC₅₀ |

| Phenylboronic acid | Chymotrypsin | Varies with pH[17] |

| Substituted Phenylboronic acids | Subtilisin | Varies with pH and substituent[17] |

Table 1: Inhibitory Activity of Benzylboronic Acid Derivatives against Serine Proteases. The IC₅₀ values are often pH-dependent due to the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate.[17]

"Serine Protease" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzylboronic Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "Tetrahedral Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibited Enzyme" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Serine Protease" -> "Tetrahedral Intermediate" [label=" + Benzylboronic Acid"]; "Tetrahedral Intermediate" -> "Inhibited Enzyme"; }

Glucose-Sensing Materials

The ability of boronic acids to form reversible covalent bonds with diols has been harnessed in the development of glucose-responsive materials.[19][20] Polymers functionalized with phenylboronic acid moieties can undergo changes in their physical properties, such as swelling or fluorescence, in response to varying glucose concentrations.[2][21] This has led to the creation of hydrogels and nanoparticles for applications in continuous glucose monitoring and glucose-triggered insulin delivery systems.[2][22]

Conclusion and Future Outlook

Benzylboronic acids represent a dynamic and continually evolving class of compounds with significant implications for both fundamental research and applied sciences. The development of novel and efficient synthetic methodologies, coupled with a deeper understanding of their reactivity, will undoubtedly continue to expand their utility. In the realm of drug discovery, the design of next-generation benzylboronic acid-based inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles remains an active area of investigation. Furthermore, the exploration of their potential in advanced materials, including stimuli-responsive polymers and sensors, promises to yield innovative solutions to pressing challenges in healthcare and technology. As our ability to manipulate and functionalize this versatile scaffold grows, so too will the impact of benzylboronic acids on the scientific landscape.

References

- 1. Reactions of Benzylboronate Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid as a glucose-responsive trigger to tune the insulin release of glycopolymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzylic Methylene Functionalizations of Diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. Nucleophilic Addition of Benzylboronates to Activated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beyond Benzyl Grignards: Facile Generation of Benzyl Carbanions from Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates [organic-chemistry.org]

- 16. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 22. intelon.org [intelon.org]

Methodological & Application

Application Notes & Protocols: (2,6-Dichlorobenzyl)boronic acid as a Strategic Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of Sterically Hindered Boronic Acids

In the landscape of modern synthetic and medicinal chemistry, boronic acids are indispensable tools.[1][2] Their stability, low toxicity, and versatile reactivity—most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction—have established them as foundational building blocks for creating complex organic molecules.[1] Among the vast arsenal of available boronic acids, (2,6-Dichlorobenzyl)boronic acid emerges as a reagent of particular strategic importance.

The defining feature of this molecule is the presence of two chlorine atoms flanking the benzylic methylene-boronic acid group. This substitution pattern imparts significant steric hindrance and distinct electronic properties. The ortho-chloro substituents can sterically guide reaction trajectories, protect the benzylic position from unwanted metabolic attack in a drug development context, and influence the conformational preferences of the final product. These attributes make this compound a powerful reagent for accessing novel chemical space, particularly in the synthesis of agrochemicals, specialty materials, and next-generation pharmaceutical agents.[3][4]

This guide provides an in-depth exploration of the applications of this compound, focusing on detailed protocols and the underlying scientific rationale for its use in key synthetic transformations.

Core Application: Suzuki-Miyaura Cross-Coupling for C(sp²)–C(sp³) Bond Formation

The premier application for this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the benzylic carbon of the boronic acid and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.

Causality and Mechanistic Insight

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

-